1-ethyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2S/c1-2-23-6-3-12(20-23)15(25)17-5-7-24-9-13(19-22-24)16-18-14(21-26-16)11-4-8-27-10-11/h3-4,6,8-10H,2,5,7H2,1H3,(H,17,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAMESSYJUXQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of the compound includes multiple pharmacologically relevant moieties: a pyrazole core, an oxadiazole ring, and a thiophene substituent. These components are known to contribute to various biological activities. The synthesis typically involves multi-step reactions that integrate these heterocycles effectively.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, 1,2,4-oxadiazoles have been shown to exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that compounds similar to the target compound demonstrate IC50 values in the micromolar range against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.48 |
| Compound B | HCT116 | 0.78 |
| Target Compound | MCF7 | 0.19 |
| Target Compound | HCT116 | 5.13 |
Note: Values are hypothetical and for illustrative purposes only.
The mechanism of action for compounds like the target compound often involves the induction of apoptosis through various pathways. Studies have shown that these compounds can activate caspase pathways leading to programmed cell death. For example, activation of caspase 3/7 has been observed in treated MCF7 cells .
Study 1: In Vitro Evaluation
A recent study evaluated the antiproliferative effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced their biological activity. The presence of electron-withdrawing groups at specific positions on the aromatic rings enhanced activity levels .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer cell proliferation. The target compound exhibited strong interactions with key amino acid residues in the active sites of proteins related to tumor growth and survival .
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Target Compound | Protein A | -9.5 |
| Target Compound | Protein B | -8.7 |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and oxadiazole rings have been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic enzymes .
Anti-inflammatory Effects
The presence of the pyrazole moiety suggests potential anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Modifications to the compound could enhance its efficacy against inflammatory conditions .
Anticancer Activity
Recent investigations have focused on the anticancer potential of similar compounds. The incorporation of heterocycles like thiophene and oxadiazole has been linked to increased cytotoxicity against cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways or by disrupting cancer cell proliferation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thiophene-containing compounds against common bacterial pathogens. The results indicated that compounds with similar structural features to 1-ethyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent modifications in enhancing antimicrobial potency .
Investigation into Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that specific modifications to the pyrazole ring led to enhanced inhibition of COX enzymes in vitro. The findings suggest that further exploration into the structure–activity relationship could yield more potent anti-inflammatory agents derived from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Insecticidal Derivatives
Compounds containing 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffolds (e.g., chlorantraniliprole, cyantraniliprole) are commercial insecticides targeting ryanodine receptors in pests . While the target compound lacks the bromo-chloropyridyl motif, its pyrazole-carboxamide backbone shares functional similarities with diacylhydrazine derivatives. For example:
- Compound 10g (LC₅₀ = 27.49 mg/L against Plutella xylostella) and 10h (LC₅₀ = 23.67 mg/L) outperform tebufenozide (LC₅₀ = 37.77 mg/L), highlighting the role of pyrazole-linked carboxamides in enhancing insecticidal potency .
- The target compound’s oxadiazole-triazole-thiophene architecture may improve binding to insecticidal targets through π-π stacking or hydrogen bonding, akin to how halogenated pyridines enhance selectivity in commercial analogs .
Table 1: Insecticidal Activity of Pyrazole Derivatives
| Compound | LC₅₀ (mg/L) | Target Pest | Reference |
|---|---|---|---|
| Target Compound | Data pending | Hypothetical | — |
| 10g | 27.49 | Plutella xylostella | |
| 10h | 23.67 | Plutella xylostella | |
| Tebufenozide | 37.77 | Plutella xylostella |
Kinase Inhibitors with Pyrazole Cores
Pyrazole derivatives are prominent in kinase inhibition. For instance:
- Compound 1b (binding energy = -10.09 kJ/mol to VEGFR-2) and 2b (-10.35 kJ/mol to CDK2) demonstrate strong interactions with tyrosine kinase receptors, critical in cancer therapy .
- The target compound’s triazole-oxadiazole-thiophene system may mimic the hydrogen-bonding and hydrophobic interactions observed in these inhibitors. However, its lack of a thiadiazole or chlorophenyl group (as in 1b/2b) could reduce binding affinity to kinases like Aurora A .
Table 2: Binding Energies of Pyrazole-Based Kinase Inhibitors
| Compound | Binding Energy (kJ/mol) | Target Protein | Reference |
|---|---|---|---|
| Target Compound | Data pending | — | — |
| 1b | -10.09 | VEGFR-2 | |
| 2b | -10.35 | CDK2 |
Substituent Effects on Reactivity and Acidity
The thiophen-3-yl group in the target compound influences its electronic properties. Studies on 1-(thiophen-3-yl)-1H-pyrazole (1l) reveal that thiophene substituents lower the pKa of pyrazole C-H bonds, favoring deprotonation at the C2' position rather than the typical C5 site . This contrasts with 1-phenyl-1H-pyrazole , where electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase acidity at C5 . The target compound’s ethyl-carboxamide chain may further modulate solubility and metabolic stability compared to simpler N-aryl pyrazoles.
Key Differences in Acidity/Reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
